N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide: is a synthetic organic compound characterized by the presence of both difluorocyclohexyl and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.
Formation of 3-(trifluoromethoxy)benzoic acid: This can be synthesized by the trifluoromethylation of 3-hydroxybenzoic acid using trifluoromethyl iodide and a base such as potassium carbonate.
Amidation Reaction: The final step involves the coupling of 4,4-difluorocyclohexylamine with 3-(trifluoromethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4,4-difluorocyclohexanone derivatives.
Reduction: Formation of 4,4-difluorocyclohexyl alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Development: N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide has potential as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals.
Electronics: It can be used in the development of advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the difluorocyclohexyl group can interact with hydrophobic pockets in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
- N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide
- N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
- N-((4,4-difluorocyclohexyl)methyl)-4-((2,4-difluorophenyl)ethynyl)benzamide
Comparison:
- N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide is unique due to the position of the trifluoromethoxy group on the benzamide ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
- The presence of the difluorocyclohexyl group in all these compounds provides a common structural motif that contributes to their hydrophobicity and potential biological interactions.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO2/c15-13(16)6-4-10(5-7-13)20-12(21)9-2-1-3-11(8-9)22-14(17,18)19/h1-3,8,10H,4-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQITHSWKJKCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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